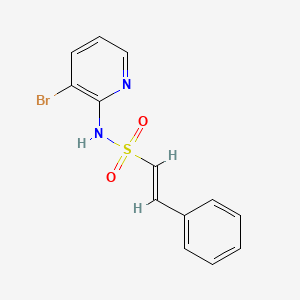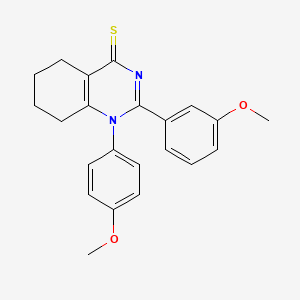
Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also includes a cyanobenzoyl group (a benzene ring with a cyano group and a carbonyl group), a thio group (sulfur atom), and an acetate group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups around the pyrrolidine ring. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the cyano group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate and related compounds have been explored for their potential in synthesizing new pharmacological agents. These compounds are intermediates in the synthesis of a wide variety of heterocyclic compounds that show promising biological activities. For instance, research has demonstrated the synthesis of thiosemicarbazides, triazoles, and Schiff bases from related starting materials, revealing their antihypertensive α-blocking activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). This illustrates the potential of methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate derivatives in the development of new therapeutic agents targeting cardiovascular diseases.
Antimicrobial and Antioxidant Applications
Moreover, the synthesis of novel benzothiazole-containing derivatives through microwave-assisted methods from similar compounds has been reported, highlighting their antimicrobial and antioxidant activities. These synthesized compounds have shown significant biological evaluation against various pathogens, underscoring their potential in antimicrobial therapy (Bhoi, Borad, Pithawala, & Patel, 2016). Such research points towards the utility of methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate derivatives in developing new antimicrobial agents that could be effective against resistant strains of bacteria and other microorganisms.
Antitumor Activities
Additionally, research into the synthesis of heterocyclic compounds derived from similar key intermediates has revealed a variety of structures with high inhibitory effects in in vitro antiproliferative activity screenings against multiple human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. This highlights the compound's role in the synthesis of potential antitumor agents (Shams, Mohareb, Helal, & Mahmoud, 2010). The diversity of synthetic approaches and the biological efficacy of the resultant compounds underscore the significance of methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate as a precursor in medicinal chemistry research focused on cancer therapy.
Mecanismo De Acción
Target of Action
It contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . Pyrrolidine derivatives have been reported to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds containing a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The presence of the pyrrolidine ring in its structure could potentially influence its pharmacokinetic profile .
Result of Action
Compounds containing a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
Such factors could potentially influence the compound’s action, given the complexity of biological systems and the potential for environmental factors to modulate the activity of bioactive compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[1-(4-cyanobenzoyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-20-14(18)10-21-13-6-7-17(9-13)15(19)12-4-2-11(8-16)3-5-12/h2-5,13H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNBQEDWSXZCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

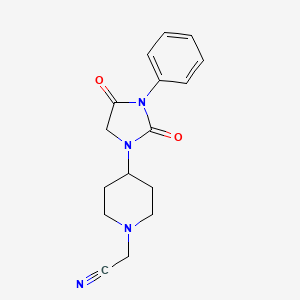
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2838216.png)
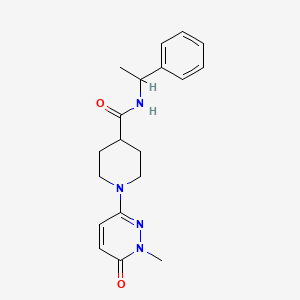

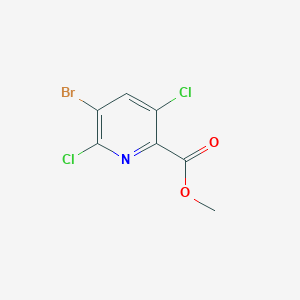
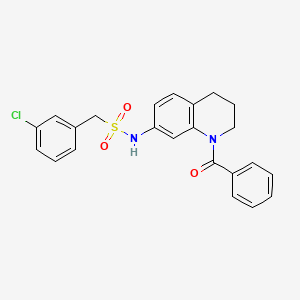
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2838225.png)
![{4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2838226.png)
